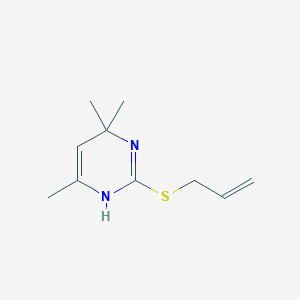

![molecular formula C19H13ClN2O3S B3035206 4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide CAS No. 303988-25-2](/img/structure/B3035206.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitrobenzene derivatives with various reagents. For instance, when 4-nitropyridine N-oxide reacts with p-nitrobenzenesulfenyl chloride, products such as 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine are formed, along with other by-products . In another study, the carbanion of chloromethyl phenyl sulfone is shown to replace hydrogen atoms ortho and para to the nitro group in o-nitrobenzophenone, or to undergo the Darzens condensation with p-nitrobenzophenone . These reactions indicate that the synthesis of the compound would likely involve multiple steps, including activation of the nitro group and subsequent reactions with chlorinated reagents or sulfenyl chlorides.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide" can be inferred from the reaction products mentioned in the papers. The presence of nitro, chlorophenyl, and sulfanyl groups suggests a complex aromatic structure with potential for intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. The exact structure would depend on the specific synthesis pathway and the orientation of the substituents on the aromatic rings .

Chemical Reactions Analysis

The chemical reactions involving similar compounds show a variety of outcomes based on the reagents and conditions used. For example, the reaction of 4-nitropyridine N-oxide with p-nitrobenzenesulfenyl chloride leads to a mixture of products, indicating that multiple reaction pathways are possible . The vicarious substitution of hydrogen and the Darzens condensation mentioned in another study suggest that the compound could also undergo similar reactions under the right conditions, leading to the formation of new bonds and the introduction of additional functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide" are not directly reported, the properties of related compounds can provide some clues. The presence of nitro, chlorophenyl, and sulfanyl groups would likely confer a high degree of reactivity, as well as the potential for strong intermolecular forces, which could affect the compound's melting point, solubility, and stability. The compound's reactivity with bases, nucleophiles, or electrophiles would be influenced by the electron-withdrawing or electron-donating nature of the substituents .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide" have been a subject of research due to their potential applications in various fields. For instance, the study by Lahtinen et al. (2014) focused on synthesizing sulfanilamide derivatives, which included compounds with structural similarities to the one . These derivatives were characterized using techniques like IR, NMR, UV-Vis spectra, LCMS, HRMS, and single crystal X-ray diffraction. The study aimed to explore the compounds' conformational and hydrogen bond network properties, as well as their thermal properties through thermogravimetric and differential scanning calorimetric methods. However, these compounds showed no significant antibacterial activity or antifungal activity, indicating the specificity of their potential applications (Lahtinen et al., 2014).

Materials Development

In materials science, compounds containing chlorophenyl and nitro groups have been utilized in the development of advanced materials. For example, Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines, which were derived from compounds structurally related to "4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide." These materials exhibited good thermomechanical stabilities, indicating their potential for use in optical and electronic applications (Tapaswi et al., 2015).

Chemical Reactions and Mechanisms

Research on the reaction mechanisms involving chlorophenyl and nitro groups has also been conducted. Montanari et al. (1999) investigated the reaction of nitrosobenzenes with thiols, which are relevant to the structure of "4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide." Their study provided insight into the key intermediates and final stable products, contributing to the understanding of the complex reactions these compounds undergo (Montanari et al., 1999).

Safety and Hazards

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O3S/c20-14-7-9-16(10-8-14)26-18-11-6-13(12-17(18)22(24)25)19(23)21-15-4-2-1-3-5-15/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJGLRWZGQVPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229395 | |

| Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide | |

CAS RN |

303988-25-2 | |

| Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

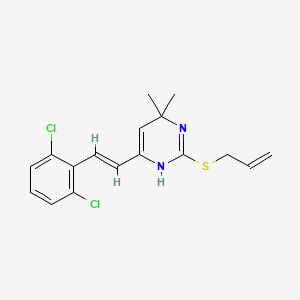

![3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3035123.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)

![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3035129.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)

![3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine](/img/structure/B3035133.png)

![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)

![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)

![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)

![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)